Home > Products > Screening Compounds P104597 > Rupatadine Impurity B
Rupatadine Impurity B - 156523-04-5

Rupatadine Impurity B

Catalog Number: EVT-8952029
CAS Number: 156523-04-5
Molecular Formula: C26H24ClN3O
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rupatadine Impurity B is a significant impurity associated with the pharmaceutical compound Rupatadine Fumarate, which is a non-sedating antihistamine used primarily for the treatment of allergic rhinitis and chronic urticaria. This impurity is of particular interest due to its potential impact on the safety and efficacy profile of the drug. Understanding its characteristics, synthesis, and implications in pharmaceutical formulations is crucial for regulatory compliance and quality assurance.

Source

Rupatadine Fumarate is synthesized from Desloratadine through various chemical processes, which can lead to the formation of impurities, including Rupatadine Impurity B. The identification and characterization of this impurity are essential for ensuring the purity of pharmaceutical products containing Rupatadine.

Classification

Rupatadine Impurity B can be classified as a process-related impurity. Its presence is typically quantified during the quality control processes of Rupatadine formulations to ensure that it remains within acceptable limits as defined by regulatory standards.

Synthesis Analysis

Methods

The synthesis of Rupatadine typically involves several steps, including bromination reactions and phase transfer catalysis. The formation of Rupatadine Impurity B can occur during these synthesis processes due to side reactions or incomplete reactions.

  1. Bromination: The bromination of 3,5-lutidine using N-bromosuccinimide in a solvent system can lead to multiple brominated products, some of which may contribute to the formation of impurities, including Rupatadine Impurity B .
  2. Phase Transfer Catalysis: The use of phase transfer catalysts such as tetrabutyl ammonium bromide facilitates the N-alkylation of Desloratadine, which is crucial in forming the final product but may also yield impurities through side reactions .

Technical Details

The synthesis typically involves:

  • Refluxing reactions at controlled temperatures (e.g., 65-70°C).
  • Use of bases like potassium carbonate to facilitate reactions.
  • Solvent extraction techniques for purification.
Molecular Structure Analysis

Structure

Data

  • Molecular Weight: The molecular weight of Rupatadine base is approximately 415.95 g/mol .
  • Spectral Data: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to characterize impurities associated with Rupatadine Fumarate, providing insight into their structural characteristics .
Chemical Reactions Analysis

Reactions

Rupatadine Impurity B may form through several chemical reactions during the synthesis of Rupatadine. Key reactions include:

  • Bromination Reactions: These can produce various brominated intermediates that may not react further or could lead to dimerization, forming impurities.
  • Condensation Reactions: The reaction between different intermediates can yield unwanted byproducts that are structurally similar to the desired product but differ in functional groups.

Technical Details

The purification processes often involve chromatography techniques to separate Rupatadine from its impurities effectively. High-Performance Liquid Chromatography (HPLC) is commonly used for this purpose .

Mechanism of Action

Process

Rupatadine acts as an antagonist at histamine H1 receptors and also inhibits platelet-activating factor. While the specific mechanism by which Rupatadine Impurity B exerts any pharmacological effects is not well-documented, impurities in pharmaceutical compounds can potentially alter the pharmacodynamics or pharmacokinetics of the primary active ingredient.

Data

Understanding how impurities interact with biological systems is crucial for assessing their safety profiles. Regulatory guidelines often stipulate that known and unknown impurities must be characterized and quantified to ensure patient safety.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties for Rupatadine Impurity B are not well-documented, general properties such as solubility and stability under various conditions are essential for formulation development.

Chemical Properties

Chemical properties include:

  • Solubility: Typically assessed in various solvents to determine compatibility with formulation components.
  • Stability: Evaluated under different environmental conditions (e.g., temperature, humidity) to ensure long-term efficacy and safety.

Relevant analyses often include:

  • HPLC for purity assessment.
  • Mass spectrometry for molecular weight determination .
Applications

Scientific Uses

Rupatadine Fumarate and its associated impurities are primarily used in clinical settings for treating allergic conditions. Understanding impurities like Rupatadine Impurity B is crucial for:

  • Ensuring compliance with regulatory standards.
  • Enhancing formulation stability.
  • Assessing potential impacts on therapeutic efficacy.
Introduction to Rupatadine Impurity B in Pharmaceutical Chemistry

Role of Rupatadine Impurity B in Drug Development and Quality Assurance

Structural Characterization and Synthesis Pathways

Rupatadine Impurity B features a complex tricyclic benzo[5,6]cyclohepta[1,2-b]pyridine core linked to a N-(5-methylpyridin-3-ylcarbonyl)piperidine moiety. Its formation occurs primarily through dehydrogenation or incomplete reduction intermediates during rupatadine synthesis. Alternative pathways include thermal degradation under accelerated stability conditions or photolytic rearrangement of the parent molecule’s piperidinylidene side chain. Spectroscopic characterization confirms distinct chromophores absorbing maximally at 264 nm, facilitating its detection in reverse-phase high-performance liquid chromatography methods [1] [5] [2].

Table 1: Physicochemical Properties of Rupatadine Impurity B

PropertySpecification
Chemical Name(4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl)(5-methylpyridin-3-yl)methanone
Molecular FormulaC₂₆H₂₄ClN₃O
Molecular Weight429.94 g/mol
CAS Registry Number156523-04-5
AppearanceSolid (crystalline)
Spectral CharacteristicsUV λmax: 264 nm
Synthetic OriginProcess-related dehydrogenation intermediate

Regulatory and Quality Control Considerations

International regulatory guidelines, including ICH Q3A(R2) and Q3B(R2), classify Rupatadine Impurity B as a specified impurity requiring identification thresholds ≤0.10% and qualification thresholds ≤0.15% in rupatadine drug substances and products. Current Good Manufacturing Practices necessitate rigorous monitoring using validated stability-indicating methods. Manufacturers supply this impurity as a certified reference material accompanied by comprehensive Certificates of Analysis detailing chromatographic purity (>98%), residual solvents, and quantification limits. This supports method validation for accurate assessment during release testing and stability studies [1] [6].

Significance of Impurity Profiling in Antihistamine and Platelet-Activating Factor Antagonist Therapeutics

Impact on Drug Efficacy and Stability

Rupatadine’s pharmacological activity stems from its dual blockade of histamine H₁ and platelet-activating factor receptors. Impurity B, structurally analogous to rupatadine’s pharmacophore, may competitively inhibit receptor binding, potentially reducing antihistaminic or anti-platelet-activating factor efficacy. Forced degradation studies reveal that oxidative stress significantly generates Impurity B alongside unknown degradants, underscoring its role as a critical stability indicator. Under accelerated storage conditions (40°C/75% relative humidity), its formation correlates with decreased assay values of rupatadine, highlighting implications for shelf-life determination [2] [4].

Analytical Challenges in Impurity Profiling

The structural similarity between rupatadine and Impurity B demands high-resolution chromatographic separation to prevent co-elution. Hypersil BDS C18 columns (150 × 4.6 mm, 5 µm) with acetate buffer (pH 6.0)-methanol gradients achieve baseline resolution within 15 minutes, critical for quality control laboratories. Method validation confirms specificity, with resolution factors >2.0 between impurity peaks and the principal rupatadine peak. Detection at 264 nm leverages the impurity’s conjugated system, enabling quantitation limits of 0.01% relative to rupatadine—exceeding regulatory sensitivity requirements [2] [6].

Table 2: Analytical Techniques for Detecting Rupatadine Impurity B

MethodConditionsPerformance Parameters
Reversed-Phase HPLC-PDAColumn: Hypersil BDS C18 (150 x 4.6 mm, 5 µm)Mobile Phase: Acetate buffer (pH 6.0):Methanol gradientDetection: 264 nmResolution: >2.0LOD: 0.003%LOQ: 0.01%
UPLC-MS (Characterization)Column: Acquity BEH C8 (100 x 2.1 mm, 1.7 µm)Ionization: ESI+Mobile Phase: Phosphate buffer-AcetonitrileMass Accuracy: <3 ppmStructural Confirmation: Yes
HPTLCStationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Toluene-Methanol-Triethylamine (4:1:0.2)Rf Value: 0.62Suitability: Stability-indicating

Properties

CAS Number

156523-04-5

Product Name

Rupatadine Impurity B

IUPAC Name

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(5-methylpyridin-3-yl)methanone

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C26H24ClN3O/c1-17-13-21(16-28-15-17)26(31)30-11-8-18(9-12-30)24-23-7-6-22(27)14-20(23)5-4-19-3-2-10-29-25(19)24/h2-3,6-7,10,13-16H,4-5,8-9,11-12H2,1H3

InChI Key

WNAGDOYJHMJPBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C(=O)N2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.